2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid
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Overview
Description
2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is an organic compound belonging to the class of naphthalenes. It is a derivative of naphthalene, characterized by the presence of a bromine atom and a sulfanylacetic acid group attached to the naphthalene ring. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid typically involves the bromination of naphthalene followed by the introduction of the sulfanylacetic acid group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to facilitate the bromination process. The subsequent step involves the reaction of the brominated naphthalene with a suitable sulfanylacetic acid precursor under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted naphthalenes, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfanylacetic acid group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid include other brominated naphthalenes and naphthalene derivatives with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a bromine atom and a sulfanylacetic acid group attached to the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQYQFWDUTNCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368016 |
Source
|
Record name | 2-(1-bromonaphthalen-2-yl)sulfanylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92025-38-2 |
Source
|
Record name | 2-(1-bromonaphthalen-2-yl)sulfanylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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